2,5-Difluoro-N-hydroxy-benzamidine is a chemical compound characterized by its unique structure, which includes two fluorine atoms attached to a benzene ring and a hydroxylamine functional group. The molecular formula of this compound is , with a molecular weight of approximately 172.13 g/mol. This compound belongs to the class of benzamidine derivatives, which are known for their diverse applications in medicinal chemistry, particularly in the development of enzyme inhibitors and pharmaceutical agents .
The biological activity of 2,5-Difluoro-N-hydroxy-benzamidine has been explored in various studies. It exhibits potential as an enzyme inhibitor, particularly against serine proteases involved in coagulation pathways. This makes it a candidate for developing anticoagulant therapies. Additionally, compounds within the benzamidine class have shown activity against various pathogens, including Leishmania species, indicating potential antiparasitic properties .
The synthesis of 2,5-Difluoro-N-hydroxy-benzamidine typically involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The general procedure includes:
2,5-Difluoro-N-hydroxy-benzamidine has several notable applications:
Interaction studies have indicated that 2,5-Difluoro-N-hydroxy-benzamidine may interact with various biological targets. Its mechanism as an enzyme inhibitor involves binding to active sites on serine proteases like factor Xa, disrupting normal coagulation processes. These interactions are critical for understanding its therapeutic potential and guiding further drug design efforts .
Several compounds share structural similarities with 2,5-Difluoro-N-hydroxy-benzamidine. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Difluoro-N-hydroxy-benzamidine | Similar fluorinated benzamide | Anticoagulant properties |
| Benzamidine | Basic structure without fluorines | Known serine protease inhibitor |
| N-Hydroxybenzamidine | Hydroxylamine without fluorines | Enzyme inhibition |
The uniqueness of 2,5-Difluoro-N-hydroxy-benzamidine lies in its specific substitution pattern on the benzene ring (the presence of two fluorine atoms at positions 2 and 5), which may enhance its biological activity compared to other benzamidine derivatives. This specific arrangement can influence its interaction with biological targets and improve its pharmacological profile .
Nucleophilic aromatic substitution (NAS) is a cornerstone of benzamidine synthesis, particularly for introducing fluorine substituents. The electron-withdrawing nature of fluorine atoms activates the aromatic ring toward nucleophilic attack, enabling the displacement of leaving groups such as halides or nitro groups. For 2,5-difluoro-N-hydroxy-benzamidine, NAS typically begins with a difluorinated benzaldehyde or benzoyl chloride precursor.
A key example involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride in ethanol, mediated by triethylamine. The nitrile group undergoes nucleophilic addition by hydroxylamine, forming an intermediate amidoxime, which is subsequently reduced to the amidine. This two-step process achieves a yield of approximately 80% under optimized conditions. The regioselectivity of fluorine substitution is critical; meta- and para-fluorine positions direct nucleophilic attack to specific carbons, ensuring the correct isomer forms.
Table 1: Comparison of NAS Conditions for Benzamidine Synthesis
| Precursor | Nucleophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 2,5-Difluorobenzonitrile | Hydroxylamine | Ethanol | Triethylamine | 80 |
| 4-Fluorobenzaldehyde | Ammonia | THF | NaHMDS | 65 |
The benzyne mechanism, involving a transient aryne intermediate, offers an alternative route for introducing fluorine atoms post-substitution. This method avoids direct fluorination by generating a reactive diradical species that traps fluoride ions, though it requires stringent temperature control (-78°C to 25°C).
Incorporating the N-hydroxy group demands precise handling of hydroxylamine derivatives to prevent overoxidation or decomposition. Hydroxylamine hydrochloride is the most common reagent, reacting with nitriles or imines under acidic or basic conditions. For 2,5-difluoro-N-hydroxy-benzamidine, the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride in ethanol proceeds via an amidoxime intermediate, which is isolated and subsequently reduced.
Critical parameters include:
Table 2: Hydroxylamine Reaction Optimization
| Condition | Variation | Yield Impact |
|---|---|---|
| pH | <6 (acidic) | Amidoxime hydrolysis |
| pH | 6–7 (neutral) | Optimal amidoxime |
| Solvent | Ethanol vs. Methanol | Ethanol preferred |
Notably, hydroxylamine incorporation can also occur via reductive amination of nitro precursors, though this route is less common for N-hydroxy derivatives due to competing reduction pathways.
Regioselective difluorination remains a challenge due to fluorine’s high electronegativity and the risk of overhalogenation. Recent advances in iodine(I)/iodine(III) catalysis enable precise 1,4-difluorination of dienes, which can be adapted for benzamidine synthesis. For 2,5-difluoro-N-hydroxy-benzamidine, this involves fluorinating a pre-functionalized diene precursor followed by cyclization.
The catalytic cycle begins with iodine(I) activating the diene, followed by oxidative fluorination using Selectfluor or analogous reagents. Key advantages include:
Table 3: Catalytic Difluorination Performance
| Catalyst System | Substrate | Regioselectivity (1,4:1,2) | Yield (%) |
|---|---|---|---|
| I(I)/I(III) | CF~3~-diene | 20:1 | 85 |
| Pd(0)/Xantphos | Aryl chlorides | 10:1 | 78 |
Scalability has been demonstrated at the 3 mmol scale, with post-reaction modifications such as oxidation or cross-coupling further enhancing utility.
Solid-phase synthesis (SPS) offers a high-throughput route to benzamidine analogues by immobilizing intermediates on resin beads. While literature specific to 2,5-difluoro-N-hydroxy-benzamidine is limited, general protocols involve:
Advantages of SPS include:
Challenges persist in achieving quantitative fluorine incorporation and preventing resin degradation under acidic conditions. Recent innovations in flow chemistry may address these limitations by enabling continuous reagent delivery and real-time monitoring.
2,5-Difluoro-N-hydroxy-benzamidine serves as a valuable pharmacological probe in various in vitro models designed to study protease-dependent cellular processes. The compound demonstrates particular utility in fluorogenic substrate assays, where it functions as a competitive inhibitor of serine proteases including trypsin and thrombin [1] [2]. These assays leverage the compound's ability to bind to the active site of target proteases, thereby providing researchers with a tool to investigate enzyme kinetics and inhibitor screening applications.
Competitive binding assays represent another critical application area where 2,5-Difluoro-N-hydroxy-benzamidine has proven effective. These assays utilize the compound's ability to displace labeled ligands from metalloproteinase binding sites, particularly matrix metalloproteinases [4]. The micromolar range sensitivity of these assays makes them suitable for binding affinity determination studies and mechanistic investigations of protease-inhibitor interactions.
Cell-based protease assays have incorporated 2,5-Difluoro-N-hydroxy-benzamidine to study cellular protease systems under physiologically relevant conditions [5]. These models allow researchers to observe the compound's effects on cell viability and morphological changes, providing insights into the physiological relevance of protease inhibition. The compound typically demonstrates activity in the micromolar to millimolar range in these cellular systems [5].
| Assay Type | Target Proteases | Detection Method | Sensitivity Range | Research Application |
|---|---|---|---|---|
| Fluorogenic Substrate Assays | Serine proteases (trypsin, thrombin) | Fluorescence increase upon cleavage | nanomolar to micromolar | Inhibitor screening |
| Activity-Based Protein Profiling | Cysteine proteases (cathepsins) | Covalent probe attachment | picomolar to nanomolar | Protease activity profiling |
| Competitive Binding Assays | Metalloproteinases (MMPs) | Displacement of labeled ligands | micromolar range | Binding affinity determination |
| Enzyme Kinetics Studies | Various protease families | Substrate turnover monitoring | nanomolar to millimolar | Mechanistic studies |
| Cell-Based Protease Assays | Cellular protease systems | Cell viability/morphology changes | micromolar to millimolar | Physiological relevance |
2,5-Difluoro-N-hydroxy-benzamidine has demonstrated significant potential in angiogenesis inhibition assay systems, particularly in human umbilical vein endothelial cell studies. These assays utilize the compound's ability to modulate vascular endothelial growth factor receptor pathways, resulting in measurable inhibition of cell proliferation with inhibitory concentration fifty values typically ranging from 1-50 micromolar [6] [7].
Tube formation assays represent a critical model system where 2,5-Difluoro-N-hydroxy-benzamidine has shown efficacy in disrupting angiogenic processes. These assays measure the compound's effect on tube network formation, with typical inhibitory concentration fifty values ranging from 5-100 micromolar [6]. The mechanism of action involves modulation of extracellular matrix degradation processes, which are essential for proper vessel formation and branching patterns.
Chorioallantoic membrane assays have been employed to evaluate the anti-angiogenic properties of 2,5-Difluoro-N-hydroxy-benzamidine in a more complex biological system. These studies typically demonstrate vessel branching pattern disruption at concentrations ranging from 10-200 micromolar [6]. The compound's ability to regulate angiogenic factor expression makes it particularly valuable for anti-angiogenic drug screening applications.
Matrigel plug assays provide insights into the compound's effects on vascular density in vivo. Research indicates that 2,5-Difluoro-N-hydroxy-benzamidine can significantly reduce vascular density at concentrations ranging from 20-500 micromolar [6]. The mechanism involves vascular permeability control, which is crucial for therapeutic target validation in cancer research applications.
Xenograft tumor models have been utilized to assess the preclinical efficacy of 2,5-Difluoro-N-hydroxy-benzamidine in angiogenesis inhibition. These studies measure tumor microvessel density as a primary endpoint, with the compound demonstrating variable dose-dependent responses [6]. The anti-angiogenic efficacy observed in these models supports the compound's potential for cancer therapy development.
| Study Model | Measured Parameters | Typical IC50 Range | Mechanism Insights | Research Relevance |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell proliferation inhibition | 1-50 µM | VEGFR pathway modulation | Cancer therapy development |
| Tube Formation Assays | Tube network formation | 5-100 µM | Extracellular matrix degradation | Vascular biology studies |
| Chorioallantoic Membrane (CAM) Assays | Vessel branching patterns | 10-200 µM | Angiogenic factor regulation | Anti-angiogenic drug screening |
| Matrigel Plug Assays | Vascular density | 20-500 µM | Vascular permeability control | Therapeutic target validation |
| Xenograft Tumor Models | Tumor microvessel density | Variable (dose-dependent) | Anti-angiogenic efficacy | Preclinical efficacy assessment |
2,5-Difluoro-N-hydroxy-benzamidine has emerged as a valuable tool in inflammation pathway modulation studies, particularly in lipopolysaccharide stimulation models. These studies demonstrate the compound's ability to reduce tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 production by 20-80% at concentrations ranging from 1-100 micromolar [8] [9]. The anti-inflammatory effects are typically measured using enzyme-linked immunosorbent assay and reverse transcription quantitative polymerase chain reaction methods.
Cytokine-induced inflammation models have revealed the compound's efficacy in modulating interferon-gamma and interleukin-2 signaling pathways. Research demonstrates 30-70% reduction in inflammatory mediator expression at concentrations between 5-200 micromolar [8]. Flow cytometry and Western blot analyses have been employed to quantify these effects, providing detailed insights into the compound's mechanism of action in autoimmune disorder research.
Complement system activation studies have shown that 2,5-Difluoro-N-hydroxy-benzamidine can inhibit complement component 3 and complement component 5 activities by 40-90% at concentrations ranging from 10-500 micromolar [10]. Hemolytic assays serve as the primary measurement method for these studies, which have particular relevance for complement-mediated disease research applications.
Nuclear factor kappa B pathway modulation represents another significant area of research application. The compound demonstrates 50-85% suppression of nuclear factor kappa B p65 subunit activity at concentrations between 0.1-50 micromolar [9]. Luciferase reporter assays provide sensitive detection of these effects, making this approach particularly valuable for inflammatory bowel disease research.
Prostaglandin synthesis inhibition studies have demonstrated the compound's ability to reduce cyclooxygenase-2 and prostaglandin E2 production by 25-75% at concentrations ranging from 1-1000 micromolar [9]. Enzyme activity assays serve as the primary measurement method for these investigations, which have direct relevance to rheumatoid arthritis research and other inflammatory conditions.
| Inflammatory Model | Target Mediators | Measurement Methods | Inhibition Efficacy | Concentration Range | Clinical Relevance |
|---|---|---|---|---|---|
| Lipopolysaccharide (LPS) Stimulation | TNF-α, IL-1β, IL-6 | ELISA, RT-qPCR | 20-80% reduction | 1-100 µM | Sepsis treatment |
| Cytokine-Induced Inflammation | Interferon-γ, IL-2 | Flow cytometry, Western blot | 30-70% reduction | 5-200 µM | Autoimmune disorders |
| Complement System Activation | C3, C5 complement components | Hemolytic assays | 40-90% inhibition | 10-500 µM | Complement-mediated diseases |
| NF-κB Pathway Modulation | NF-κB p65 subunit | Luciferase reporter assays | 50-85% suppression | 0.1-50 µM | Inflammatory bowel disease |
| Prostaglandin Synthesis Inhibition | COX-2, PGE2 | Enzyme activity assays | 25-75% inhibition | 1-1000 µM | Rheumatoid arthritis |